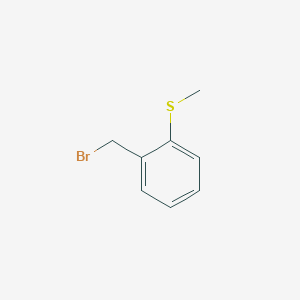
1-(bromomethyl)-2-(methylsulfanyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Bromomethyl)-2-(methylsulfanyl)benzene is an organic compound with the molecular formula C8H9BrS It is a derivative of benzene, where a bromomethyl group and a methylsulfanyl group are attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(Bromomethyl)-2-(methylsulfanyl)benzene can be synthesized through several methods. One common approach involves the bromination of 2-(methylsulfanyl)toluene. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the substitution of a hydrogen atom with a bromine atom on the methyl group .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1-(Bromomethyl)-2-(methylsulfanyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include sodium hydroxide (NaOH), sodium cyanide (NaCN), and various amines. Reactions are often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Major Products Formed
Nucleophilic Substitution: Products include 2-(methylsulfanyl)benzyl alcohol, 2-(methylsulfanyl)benzyl cyanide, and 2-(methylsulfanyl)benzylamine.
Oxidation: Products include 1-(bromomethyl)-2-(methylsulfinyl)benzene and 1-(bromomethyl)-2-(methylsulfonyl)benzene.
Applications De Recherche Scientifique
1-(Bromomethyl)-2-(methylsulfanyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfur-containing compounds.
Mécanisme D'action
The mechanism of action of 1-(bromomethyl)-2-(methylsulfanyl)benzene involves its reactivity towards nucleophiles and oxidizing agents. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, while the methylsulfanyl group can be oxidized to form sulfoxides or sulfones. These reactions are facilitated by the electron-donating and electron-withdrawing effects of the substituents on the benzene ring .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(Bromomethyl)-4-(methylsulfanyl)benzene
- 1-(Bromomethyl)-2-(methylsulfinyl)benzene
- 1-(Bromomethyl)-2-(methylsulfonyl)benzene
Uniqueness
1-(Bromomethyl)-2-(methylsulfanyl)benzene is unique due to the presence of both a bromomethyl group and a methylsulfanyl group on the benzene ring. This combination of functional groups imparts distinct reactivity and properties to the compound, making it valuable for various synthetic and research applications .
Propriétés
Formule moléculaire |
C8H9BrS |
|---|---|
Poids moléculaire |
217.13 g/mol |
Nom IUPAC |
1-(bromomethyl)-2-methylsulfanylbenzene |
InChI |
InChI=1S/C8H9BrS/c1-10-8-5-3-2-4-7(8)6-9/h2-5H,6H2,1H3 |
Clé InChI |
OCOXEVJIMAZQPP-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC=CC=C1CBr |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














